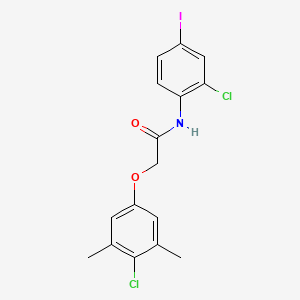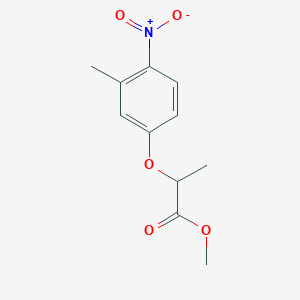![molecular formula C16H11Cl2N5O4S B6127674 N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6127674.png)
N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea, commonly known as DNTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTU is a thiadiazole-based compound that has been synthesized using a variety of methods.
科学的研究の応用
DNTU has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DNTU has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, DNTU has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells. In material science, DNTU has been studied for its potential use as a corrosion inhibitor, as it has been shown to prevent the corrosion of metals.
作用機序
The mechanism of action of DNTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, DNTU has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In plants, DNTU has been shown to inhibit the activity of acetolactate synthase, an enzyme that is necessary for the synthesis of branched-chain amino acids. This inhibition leads to the death of plant cells.
Biochemical and Physiological Effects:
DNTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DNTU has been shown to induce apoptosis, or programmed cell death. In plants, DNTU has been shown to inhibit photosynthesis, leading to reduced growth and eventually death. In animal studies, DNTU has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using DNTU in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. However, one limitation of using DNTU is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the complex synthesis process and relatively high cost of DNTU may limit its widespread use in research.
将来の方向性
There are several future directions for research on DNTU. One potential direction is the further development of DNTU as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another potential direction is the development of DNTU as a herbicide for use in agriculture, as it has shown potential for weed control. Additionally, further studies on the mechanism of action of DNTU could provide insights into its potential applications in various fields.
合成法
DNTU can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 4-nitrophenoxymethyl isothiocyanate, followed by the reaction with ammonium carbonate. Another method involves the reaction of 3,4-dichloroaniline with 5-(4-nitrophenoxy)methyl-1,3,4-thiadiazole-2-thiol in the presence of potassium carbonate. The synthesis of DNTU is a complex process that requires careful attention to detail to achieve high yields and purity.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O4S/c17-12-6-1-9(7-13(12)18)19-15(24)20-16-22-21-14(28-16)8-27-11-4-2-10(3-5-11)23(25)26/h1-7H,8H2,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQFDWWAMGAVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-(methylthio)acetamide](/img/structure/B6127600.png)
![4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6127608.png)

![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)
![N-(3,4-difluorophenyl)-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6127629.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6127636.png)

![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)
![N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B6127688.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)